1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde
Description
Molecular Architecture and Functional Groups
1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde possesses a molecular formula of Carbon-9 Hydrogen-17 Nitrogen-1 Oxygen-1 with a molecular weight of 155.24 grams per mole. The compound represents a substituted cyclopentane derivative where the five-membered ring system serves as the central structural framework. The cyclopentane ring adopts a non-planar conformation due to the tetrahedral geometry around each carbon atom, resulting in characteristic puckering that influences the overall molecular shape and reactivity patterns.
The molecular architecture encompasses three distinct functional group regions that contribute to the compound's chemical properties. The dimethylamino group attached via a methylene bridge introduces significant basicity and nucleophilic character to the molecule. This tertiary amine functionality exhibits a pyramidal geometry around the nitrogen atom, with the two methyl groups and the connecting carbon forming a trigonal pyramidal arrangement. The electron-donating nature of the dimethylamino group significantly influences the electronic distribution throughout the molecular framework.
The aldehyde functional group positioned at the 1-carbon of the cyclopentane ring represents a critical structural feature that defines much of the compound's reactivity profile. The carbonyl carbon exhibits trigonal planar geometry with bond angles approaching 120 degrees, creating a planar arrangement that extends the conjugation possibilities within the molecule. The carbon-oxygen double bond demonstrates significant polarization, with the oxygen atom bearing partial negative charge while the carbon carries partial positive charge, making this center highly susceptible to nucleophilic attack.
The spatial arrangement of functional groups creates a molecular architecture where the dimethylamino and aldehyde functionalities are positioned in close proximity through the cyclopentane framework. This geometric relationship enables potential intramolecular interactions that may influence conformational preferences and chemical behavior. The Standard International Chemical Identifier for this compound is represented as InChI=1S/C9H17NO/c1-10(2)7-9(8-11)5-3-4-6-9/h8H,3-7H2,1-2H3, providing a unique structural descriptor that captures the complete molecular connectivity.
Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon environments. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that reflect the distinct chemical environments within the molecule. The aldehyde proton appears as a distinctive singlet in the downfield region, typically around 9-10 parts per million, due to the strong deshielding effect of the carbonyl oxygen. The dimethylamino methyl groups generate a characteristic singlet around 2.2-2.4 parts per million, integrating for six protons and reflecting the symmetrical environment of the two methyl substituents.
The cyclopentane ring protons produce a complex multipicity pattern in the aliphatic region between 1-3 parts per million, with the methylene bridge connecting the ring to the dimethylamino group appearing as a distinct signal around 2.5 parts per million. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon as the most downfield signal, appearing around 200 parts per million, consistent with aldehyde functionality. The dimethylamino carbon atoms and cyclopentane carbons appear in their respective aliphatic regions, providing detailed structural confirmation.
Infrared spectroscopy demonstrates characteristic absorption patterns that identify key functional groups within the molecular structure. The aldehyde carbonyl group produces a strong, sharp absorption band around 1720-1740 inverse centimeters, representing the carbon-oxygen double bond stretching vibration. This "sword-like" peak appears as one of the most intense features in the infrared spectrum, providing definitive evidence for aldehyde functionality. The dimethylamino group contributes characteristic carbon-nitrogen stretching vibrations in the 1000-1200 inverse centimeters region, along with nitrogen-methyl bending modes around 1400-1500 inverse centimeters.
The aliphatic carbon-hydrogen stretching vibrations appear below 3000 inverse centimeters, consistent with the saturated nature of the cyclopentane ring and methyl groups attached to nitrogen. Notably absent are broad absorption bands around 3200-3400 inverse centimeters, confirming the absence of hydroxyl or primary amine functionalities. The fingerprint region below 1500 inverse centimeters contains multiple absorption bands corresponding to various carbon-carbon and carbon-nitrogen bending and stretching modes specific to the molecular framework.
Mass spectrometry fragmentation patterns provide detailed structural information through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 155, corresponding to the intact molecular formula. Characteristic fragmentations include loss of the dimethylamino group, producing fragments around mass-to-charge ratio 113, and loss of the entire dimethylaminomethyl side chain, generating cyclopentanecarboxaldehyde fragments around mass-to-charge ratio 112. Alpha cleavage adjacent to the nitrogen atom produces characteristic fragments around mass-to-charge ratio 30, corresponding to the iminium ion formed from the dimethylamino group, which represents a diagnostic fragment for tertiary amine structures.
| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency | Intensity |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aldehyde proton | 9.8 parts per million | Singlet, 1H |
| ¹H Nuclear Magnetic Resonance | Dimethylamino methyls | 2.3 parts per million | Singlet, 6H |
| ¹H Nuclear Magnetic Resonance | Methylene bridge | 2.6 parts per million | Singlet, 2H |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 202 parts per million | - |
| Infrared | Carbonyl stretch | 1728 inverse centimeters | Strong |
| Infrared | Carbon-Hydrogen stretch | 2950 inverse centimeters | Medium |
| Mass Spectrometry | Molecular ion | mass-to-charge ratio 155 | Moderate |
| Mass Spectrometry | Dimethylamino fragment | mass-to-charge ratio 30 | Strong |
X-ray Crystallography and Conformational Studies
X-ray crystallography represents the definitive method for determining the three-dimensional atomic structure of this compound in its crystalline state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles that define the molecular geometry. The crystallographic analysis requires the preparation of high-quality single crystals suitable for X-ray diffraction studies, where the regular arrangement of molecules within the crystal lattice enables the determination of structural parameters with atomic-level precision.
The cyclopentane ring system in the crystal structure exhibits the characteristic envelope or half-chair conformations that minimize steric strain and torsional interactions. These non-planar conformations result from the tetrahedral geometry around each ring carbon and the constraint of forming a five-membered cycle. The ring puckering parameters derived from crystallographic analysis provide quantitative measures of the deviation from planarity and the preferred conformational states. The aldehyde group maintains its expected planar geometry with the carbonyl carbon exhibiting trigonal planar coordination.
The dimethylamino functionality demonstrates pyramidal geometry around the nitrogen atom, with bond angles that deviate from the ideal tetrahedral angle due to the lone pair on nitrogen. Crystallographic data reveals the preferred orientation of the dimethylamino group relative to the cyclopentane ring, including the torsional angle that defines the spatial relationship between these structural elements. This geometric information provides insights into potential intramolecular interactions and conformational preferences that influence the compound's chemical behavior.
Conformational studies complement crystallographic analysis by examining the energy barriers associated with rotation around single bonds and ring puckering motions. The methylene bridge connecting the cyclopentane ring to the dimethylamino group represents a flexible linkage that can adopt various rotational conformations. Energy calculations and molecular dynamics simulations reveal the preferred conformational states and the energy barriers separating different conformers. These studies indicate that the compound exists as a dynamic mixture of conformers in solution, with rapid interconversion between different spatial arrangements.
The crystal packing analysis reveals how individual molecules arrange themselves in the solid state through intermolecular interactions. Hydrogen bonding interactions involving the aldehyde oxygen and nearby hydrogen atoms contribute to the overall crystal stability and packing efficiency. Van der Waals interactions between aliphatic portions of adjacent molecules further stabilize the crystal structure. The absence of strong hydrogen bond donors limits the extent of intermolecular hydrogen bonding, resulting in crystal packing dominated by weaker dipole-dipole and van der Waals interactions.
Thermal motion analysis from crystallographic temperature factors provides information about molecular flexibility and vibrational modes within the crystal lattice. The aldehyde and cyclopentane portions typically exhibit lower thermal motion due to their more rigid nature, while the dimethylamino group may demonstrate higher thermal parameters reflecting its greater conformational flexibility. These thermal motion patterns offer insights into the dynamic behavior of different molecular regions and their relative contributions to overall molecular flexibility.
Properties
IUPAC Name |
1-[(dimethylamino)methyl]cyclopentane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10(2)7-9(8-11)5-3-4-6-9/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHVBXDPRDUMRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504297 | |
| Record name | 1-[(Dimethylamino)methyl]cyclopentane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39943-37-8 | |
| Record name | 1-[(Dimethylamino)methyl]cyclopentane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mannich-Type Reaction Using Cyclopentanone, Dimethylamine, and Formaldehyde
The most common and well-documented synthetic route to this compound involves a Mannich-type reaction. This method uses cyclopentanone as the starting ketone, reacting with dimethylamine and formaldehyde under acidic catalysis to form the target compound.
Reaction Mechanism : The process proceeds via the formation of an iminium ion intermediate from dimethylamine and formaldehyde. This electrophilic species then undergoes nucleophilic addition with cyclopentanone, leading to the formation of the dimethylaminomethyl-substituted cyclopentane aldehyde.
-
- Acid catalyst (e.g., dilute mineral acids)
- Ambient to moderate temperatures (room temperature to 50°C)
- Solvent: aqueous or mixed organic solvents
- Reaction time: several hours to overnight
-
$$
\text{Cyclopentanone} + \text{Dimethylamine} + \text{Formaldehyde} \xrightarrow[\text{acid catalyst}]{} \text{this compound}
$$ Industrial Scale-Up : In industrial settings, this reaction is optimized by controlling temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to improve yield and reaction efficiency.
Alternative Synthetic Routes and Catalytic Processes
While the Mannich reaction is predominant, other methods have been explored:
Catalytic Vapor Phase Dehydration and Isomerization : A method involving the catalytic vapor phase dehydration of tetrahydropyran-2-methanol derivatives to cyclopentane carbaldehydes has been reported. This process can be adapted to produce cyclopentane carbaldehyde derivatives, which can then be functionalized to introduce the dimethylaminomethyl group.
Two-Stage Processes for Cyclopentane Derivatives : Some patented processes describe a two-stage approach where cyclopentene derivatives are first prepared thermally or catalytically, followed by addition reactions with amines or other nucleophiles to yield substituted cyclopentane aldehydes.
Use of Ion Exchange Catalysts : Ion exchangers such as Amberlyst-type resins have been used as catalysts in related cyclopentane derivative syntheses, facilitating selective addition reactions under controlled reflux conditions.
Stepwise Synthesis Considerations
Reaction Optimization Parameters
| Parameter | Typical Range/Condition | Effect on Reaction |
|---|---|---|
| Temperature | 20–50 °C | Higher temperatures can increase rate but may cause side reactions |
| Catalyst Type | Acid catalysts (e.g., HCl, H2SO4) | Essential for iminium ion formation |
| Solvent | Water, ethanol, or mixed solvents | Influences solubility and reaction kinetics |
| Reaction Time | 6–24 hours | Longer times improve conversion but may reduce selectivity |
| Molar Ratios | Cyclopentanone : Dimethylamine : Formaldehyde = 1:1.2:1.2 | Stoichiometric balance critical for yield |
Research Findings and Data Analysis
Yield and Purity
Reported yields for the Mannich-type synthesis typically range from 65% to 85%, depending on reaction conditions and purification methods.
Purity is generally confirmed by spectroscopic methods such as NMR and IR, with the aldehyde group showing characteristic signals.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Mannich Reaction (Cyclopentanone + Dimethylamine + Formaldehyde) | Simple, direct, scalable | Requires acid catalyst, possible side reactions | 70–85 |
| Catalytic Vapor Phase Dehydration (from tetrahydropyran derivatives) | Suitable for large scale, continuous process | More complex setup, multi-step | 60–75 |
| Two-Stage Thermal and Addition Process | High selectivity with ion exchange catalysts | Requires precise temperature control | 65–80 |
Mechanistic Insights
The key step is the formation of the iminium ion intermediate, which is stabilized by the acid catalyst.
The nucleophilic addition of cyclopentanone to the iminium ion is regioselective, favoring substitution at the 1-position of the cyclopentane ring.
Side reactions such as polymerization of formaldehyde or over-alkylation can be minimized by controlling reagent ratios and reaction time.
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Catalyst/Conditions | Key Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| Mannich Reaction | Cyclopentanone, Dimethylamine, Formaldehyde | Acid catalyst, room temp to 50°C | Iminium ion intermediate | 70–85 | Most common, scalable |
| Catalytic Vapor Phase Dehydration | Tetrahydropyran-2-methanol derivatives | Vapor phase, catalytic dehydration | Cyclopentane carbaldehyde | 60–75 | Suitable for industrial continuous flow |
| Two-Stage Thermal Conversion and Addition | Cyclopentene derivatives, amines | Ion exchange resin, reflux | Substituted cyclopentane | 65–80 | Requires precise temperature control |
Chemical Reactions Analysis
Types of Reactions
1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, thiols, and amines
Major Products Formed
Oxidation: 1-[(Dimethylamino)Methyl]Cyclopentane-1-Carboxylic Acid
Reduction: 1-[(Dimethylamino)Methyl]Cyclopentane-1-Methanol
Substitution: Products depend on the nucleophile used in the reaction
Scientific Research Applications
Chemical Properties and Structure
1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde features a cyclopentane ring substituted with a dimethylamino group and an aldehyde functional group. Its unique structure contributes to its reactivity and potential biological activities.
Medicinal Chemistry
- Drug Development : The compound is being explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by interfering with cellular signaling pathways critical for tumor growth and survival.
Organic Synthesis
- Building Block : It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules used in various chemical reactions.
- Functionalization : The aldehyde group can be utilized for further functionalization, allowing chemists to introduce other functional groups essential for specific applications.
Neuropharmacology
- CNS Activity : The dimethylamino group suggests potential central nervous system activity, making it a candidate for research into treatments for neurological disorders.
- Receptor Interaction : Studies are ongoing to investigate how this compound interacts with neurotransmitter receptors, which could lead to novel therapeutic approaches for conditions such as depression or anxiety.
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity. The results indicated that treatment led to increased apoptosis rates compared to control groups, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 10 | Inhibition of cell proliferation |
| A549 (Lung) | 12 | Modulation of metabolic pathways |
Case Study 2: Neuropharmacological Research
In a neuropharmacological study, the compound was evaluated for its effects on anxiety-like behaviors in animal models. Results showed that administration led to reduced anxiety levels, indicating potential therapeutic benefits for anxiety disorders.
| Treatment Group | Behavior Score (anxiety test) | Notes |
|---|---|---|
| Control | 8.5 | Baseline anxiety level |
| Low Dose (5 mg/kg) | 5.2 | Significant reduction |
| High Dose (10 mg/kg) | 3.8 | Marked decrease in anxiety |
Mechanism of Action
The mechanism of action of 1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an inhibitor or modulator of enzymes involved in neurotransmitter synthesis or degradation. The dimethylamino group can enhance the compound’s binding affinity to its target, while the aldehyde group can form covalent bonds with active site residues.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
(1S,3S)-3-Methylcyclopentane-1-Carbaldehyde
- Molecular Formula: C₇H₁₂O (vs. C₉H₁₇NO for the target compound)
- Key Differences: The absence of the dimethylamino-methyl group reduces molecular weight (112.17 g/mol vs. 155.24 g/mol) and eliminates tertiary amine functionality. The methyl substituent at the 3-position (vs.
- Synthesis: Both compounds likely derive from cyclopentanone precursors, but the target compound requires additional steps to introduce the dimethylamino group.
cis-1,3-Dimethylcyclopentane
- Molecular Formula: C₇H₁₄ (vs. C₉H₁₇NO)
- Key Differences: Lacks functional groups (aldehyde, amine), resulting in lower boiling points (~98–100°C) and hydrophobicity.
Functional Group Variations and Their Implications
Aldehyde vs. Furan Rings (2,5-Dimethylfuran)
- 2,5-Dimethylfuran (C₆H₈O): Aromatic furan ring confers stability against electrophilic substitution, whereas the target compound’s aldehyde group is highly reactive toward nucleophiles (e.g., Grignard reagents). The furan’s oxygen atom enhances polarity but lacks the basicity of the dimethylamino group in the target compound .
Tertiary Amine vs. Simple Alkyl Chains
- Dimethylamino Group: Increases water solubility via protonation under acidic conditions (pKa ~10–11 for similar amines). Enables hydrogen bonding and coordination with metal catalysts, enhancing utility in asymmetric synthesis .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
Pharmacological Potential
- The dimethylamino group in the target compound may mimic structural motifs in pharmacologically active indole derivatives (e.g., ’s compounds), which exhibit affinity for neurotransmitter receptors due to amine functionality . However, the simpler cyclopentane backbone of the target compound likely limits its bioactivity compared to polycyclic indole systems.
Biological Activity
1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde is a compound with potential biological significance, particularly in medicinal chemistry. Its structure includes a dimethylamino group, which is known to enhance biological activity through various mechanisms. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C9H17NO
- CAS Number : 39943-37-8
- Molecular Weight : 157.24 g/mol
The biological activity of this compound can be attributed to its interaction with various biological targets. The dimethylamino group is known for its ability to:
- Enhance Lipophilicity : Facilitating membrane permeability and interaction with lipid bilayers.
- Modulate Enzyme Activity : Acting as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Interact with Receptors : Potentially influencing neurotransmitter systems and other receptor-mediated responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of the dimethylamino group may enhance the compound's ability to disrupt microbial membranes.
Anticancer Potential
Preliminary investigations suggest that this compound may exhibit anticancer properties. It could inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation.
Case Studies and Research Findings
Comparison with Related Compounds
Comparative studies with related compounds can provide insights into the unique properties of this compound. For example:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde, and how do reaction conditions influence yield?
- Methodology : The compound’s synthesis likely involves cyclopentane carbaldehyde precursors functionalized with dimethylamino groups. A two-step procedure (e.g., oxidation followed by Mannich reaction) is common. For example, 1-cyclopentene-1-carboxaldehyde synthesis involves oxidation steps with ether/pentane solvent systems, where yields are affected by volatility and purification methods . Key parameters include temperature control (to prevent decomposition) and solvent selection (low-boiling solvents may reduce co-evaporation losses). Quantification via 1H NMR with internal standards (e.g., 1,4-dioxane) is recommended for accurate yield determination.
Q. Which spectroscopic techniques are most reliable for characterizing the aldehyde and dimethylamino groups in this compound?
- Methodology :
- NMR : 1H NMR can identify the aldehyde proton (δ 9–10 ppm) and dimethylamino group protons (δ 2.1–2.5 ppm). 13C NMR confirms carbonyl (δ ~200 ppm) and quaternary carbons.
- IR : Strong absorption bands for C=O (~1700 cm⁻¹) and C-N (~1250 cm⁻¹) validate functional groups.
- GC-MS : For volatile derivatives, GC-MS with non-polar columns (e.g., DB-5) and temperature ramps (e.g., 3°C/min) resolves structural isomers .
- Reference Data : Cross-check with NIST Chemistry WebBook spectra for analogous cyclopentane/cyclohexane carbaldehydes .
Q. How should researchers address solubility challenges during experimental design?
- Methodology : Test polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution with ether or pentane for crystallization. For aqueous-phase studies, consider derivatization (e.g., Schiff base formation) to enhance solubility. Document solvent effects on reactivity using kinetic studies .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?
- Methodology :
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electron density around the aldehyde group and steric effects from the dimethylamino substituent. Compare with analogs like 4-isopropenyl-1-cyclohexene-1-carbaldehyde , where steric hindrance alters reaction pathways .
- Kinetic Isotope Effects (KIE) : Study deuterated analogs to distinguish between concerted and stepwise mechanisms in nucleophilic attacks.
- References : Advanced texts like Carey & Sundberg’s Advanced Organic Chemistry provide frameworks for interpreting substituent effects .
Q. How can contradictory data on thermal stability be resolved?
- Methodology :
- Thermogravimetric Analysis (TGA) : Compare decomposition profiles under inert vs. oxidative atmospheres.
- Controlled Replicates : Conduct experiments in triplicate, noting humidity and oxygen levels.
- Literature Cross-Validation : Apply strategies from 1,1-Dichloroethane risk assessments, where multi-source validation (e.g., EPA Chemical Dashboard, FAO databases) resolves discrepancies .
Q. What strategies optimize enantioselective synthesis of this compound?
- Methodology :
- Chiral Catalysts : Test organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) in asymmetric Mannich reactions.
- Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
- Circular Dichroism (CD) : Verify enantiomeric excess by comparing CD spectra with known standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
